Sodium 2-(pyridin-3-yl)acetate

physicochemical profiling drug design organic synthesis

Sodium 2-(pyridin-3-yl)acetate (CAS 13445-43-7; MF C₇H₆NNaO₂; MW 159.12) is the fully deprotonated sodium carboxylate salt of 3‑pyridylacetic acid, a monocarboxylic acid in which an acetic acid moiety is attached to the 3‑position of a pyridine ring. The compound belongs to the pyridylacetic acid family and serves as a synthetic building block, a ligand for metal coordination chemistry, and a reference standard for nicotine‑metabolite analysis.

Molecular Formula C7H6NNaO2
Molecular Weight 159.12 g/mol
Cat. No. B11918171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(pyridin-3-yl)acetate
Molecular FormulaC7H6NNaO2
Molecular Weight159.12 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(=O)[O-].[Na+]
InChIInChI=1S/C7H7NO2.Na/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);/q;+1/p-1
InChIKeyAZPRFAFVXXRCDO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(Pyridin-3-yl)acetate – Physicochemical & Structural Baseline for Informed Procurement


Sodium 2-(pyridin-3-yl)acetate (CAS 13445-43-7; MF C₇H₆NNaO₂; MW 159.12) is the fully deprotonated sodium carboxylate salt of 3‑pyridylacetic acid, a monocarboxylic acid in which an acetic acid moiety is attached to the 3‑position of a pyridine ring. The compound belongs to the pyridylacetic acid family and serves as a synthetic building block, a ligand for metal coordination chemistry, and a reference standard for nicotine‑metabolite analysis [1]. Its sodium salt form confers high aqueous solubility relative to the free acid and hydrochloride counterparts, a property critical for homogeneous aqueous‑phase reactions and biological assay preparation .

Why Sodium 2-(Pyridin-3-yl)acetate Cannot Be Swapped with Isomeric Pyridylacetates or Other Salts


Although all three regioisomeric pyridylacetic acids (2‑, 3‑, 4‑) share the identical molecular formula C₇H₇NO₂, the position of the carboxymethyl substituent on the pyridine ring decisively alters pKₐ, metabolic origin, metal‑coordination geometry, and chromatographic retention [1]. Furthermore, the sodium salt form markedly increases aqueous solubility compared to the hydrochloride or free‑acid forms [2]. These quantifiable divergences mean that substituting the 3‑pyridyl isomer with the 2‑ or 4‑isomer, or replacing the sodium salt with a different counter‑ion, will produce different reaction kinetics, complex architectures, and analytical performance. The evidence items below quantify these differences and explain why informed procurement must specify the exact isomer and salt form.

Quantitative Differentiation Evidence for Sodium 2-(Pyridin-3-yl)acetate Versus Its Closest Analogs


pKₐ Divergence Across Pyridylacetic Acid Regioisomers Drives Differential Reactivity

Predicted acid‑dissociation constants place 3‑pyridylacetic acid (pKₐ 3.59 ± 0.10) between the 2‑isomer (pKₐ 3.30 ± 0.10) and the 4‑isomer (pKₐ 3.04 ± 0.10) . This nearly 0.3‑unit spread in pKₐ translates to a ~2‑fold difference in the ratio of ionized to neutral species at physiologically relevant pH, altering salt‑formation efficiency, nucleophilicity, and decarboxylation kinetics. Selecting the 3‑isomer provides the intermediate acidity that optimizes certain pH‑dependent transformations.

physicochemical profiling drug design organic synthesis

Copper(II) Coordination Polymer Architecture Depends on the 3‑Pyridyl Regioisomer

When 3‑pyridylacetic acid hydrochloride reacts with Cu(ClO₄)₂·6H₂O under solvothermal conditions, it yields the 2D coordination polymer trans‑[Cu(3‑pyridylacetato)₂(H₂O)₂]ₙ with distinct bond lengths: Cu–Ocarboxylate = 1.968(4) Å, Cu–Npyridine = 2.031(4) Å, and Cu–Owater = 2.424(4) Å [1]. Each 3‑pyridylacetate anion bridges two Cuᴵᴵ centers through its pyridine N and one carboxylate O, generating two‑dimensional sheets. This bridging mode is sterically and electronically precluded for the 2‑ and 4‑isomers, which form different network topologies [1].

coordination chemistry MOF design crystallography

Distinct Metabolic Lineage: Nicotine Metabolite vs. Betahistine Metabolite

3‑Pyridylacetic acid is a principal mammalian metabolite of nicotine and myosmine, accounting for 20–26% of total urinary radioactivity after myosmine administration in rats [1]. In contrast, 2‑pyridylacetic acid is identified as a metabolite of the anti‑vertigo drug betahistine [2]. This distinct metabolic origin means that quantification of 3‑pyridylacetic acid in urine serves as a direct biomarker of tobacco‑alkaloid exposure, whereas the 2‑isomer reflects betahistine metabolism—a completely different diagnostic context.

metabolomics biomarker analysis clinical chemistry

Sodium Salt Provides Superior Aqueous Solubility and Handling Relative to Hydrochloride and Free Acid Forms

The sodium salt of 2‑(pyridin‑3‑yl)acetic acid is freely soluble in water owing to its ionic carboxylate character , whereas the free acid exhibits limited aqueous solubility (predicted logS –0.37; ~58 g/L by ALOGPS) [1] and the hydrochloride salt is hygroscopic and requires storage under inert atmosphere . This differential solubility directly impacts the achievable concentration in aqueous reaction media and biological assay buffers.

formulation science aqueous chemistry sample preparation

Pharmacological Distinction from the Lower Homologue Nicotinic Acid

3‑Pyridylacetic acid is a higher homologue of nicotinic acid (niacin; pyridine‑3‑carboxylic acid). When administered to human subjects at large doses, 3‑pyridylacetic acid shares only a subset of nicotinic acid’s pharmacological properties—specifically, it retains a hypocholesteraemic effect while lacking other activities [1]. This partial pharmacological overlap, coupled with the absence of the carboxylic acid directly on the ring, makes 3‑pyridylacetic acid a valuable tool compound for dissecting niacin‑receptor signaling pathways without triggering the full spectrum of niacin responses.

pharmacology lipid metabolism vitamin B3 analogs

Precision Application Scenarios for Sodium 2-(Pyridin-3-yl)acetate Grounded in Quantitative Evidence


Ligand for Rational Design of 2D Copper(II) Coordination Polymers

Based on the X‑ray crystal structure evidence [1], sodium 2‑(pyridin‑3‑yl)acetate is the regioisomer of choice for constructing trans‑[Cu(3‑pyridylacetato)₂(H₂O)₂]ₙ 2D sheets with defined Cu–O (1.968 Å) and Cu–N (2.031 Å) bond lengths. The 2‑ and 4‑isomers cannot replicate this bridging mode, making the 3‑isomer essential for MOF and coordination‑polymer research targeting this topology.

Biomarker Reference Standard for Nicotine and Tobacco Alkaloid Exposure

Because 3‑pyridylacetic acid constitutes 20–26% of urinary metabolites following myosmine/nicotine exposure [1], its sodium salt serves as an authentic reference standard in LC‑MS and HPLC assays quantifying tobacco‑alkaloid consumption. The 2‑isomer, derived from betahistine, would generate false‑positive signals in nicotine‑metabolite panels.

Aqueous‑Phase Organic Synthesis Requiring High and Reproducible Solubility

The sodium salt’s superior water solubility relative to the free acid (~58 g/L) [1] and its non‑hygroscopic nature compared to the hydrochloride ensure consistent dissolution and stoichiometric control in aqueous reactions, enabling higher yields and cleaner product profiles in amide coupling, esterification, and metal‑catalyzed cross‑coupling reactions.

Pharmacological Tool for Dissecting Nicotinic Acid Receptor Pathways

Sodium 2‑(pyridin‑3‑yl)acetate’s demonstrated hypocholesteraemic effect—without the full spectrum of nicotinic acid activities [1]—allows it to be used as a selective probe in lipid‑metabolism studies, distinguishing receptor‑mediated from off‑target effects of niacin.

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